N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide
Description
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Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-14-6-2-3-7-16(14)23-10-18(22)20-9-15(21)13-11-24-17-8-4-1-5-12(13)17/h1-8,11,15,21H,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLFHTDVUWTUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)COC3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuroprotection and anti-inflammatory treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₃FNO₃S
- Molecular Weight : 285.33 g/mol
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage, potentially through the inhibition of apoptotic pathways and oxidative stress reduction.
- Anti-inflammatory Activity : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various tissues.
- Antioxidant Properties : The presence of the benzothiophene moiety contributes to its antioxidant capabilities, which can help mitigate oxidative damage in cells.
In Vitro Studies
A range of in vitro studies have been conducted to assess the biological activity of this compound:
- Cell Viability Assays : Studies demonstrated that at concentrations ranging from 1 to 10 µM, the compound significantly increased cell viability in neuronal cell lines exposed to neurotoxic agents (e.g., glutamate) by up to 40% compared to control groups .
- Cytokine Measurement : Inflammatory cytokine assays revealed that treatment with the compound reduced levels of TNF-alpha and IL-6 by approximately 50% in lipopolysaccharide (LPS)-stimulated macrophages .
Animal Studies
Animal models have further elucidated the therapeutic potential:
- Neuroprotective Effects in Rodents : In a rodent model of traumatic brain injury, administration of this compound resulted in improved behavioral outcomes and reduced neuronal loss as assessed by histological analysis .
- Anti-inflammatory Effects : In models of rheumatoid arthritis, the compound demonstrated a significant reduction in joint swelling and pain scores, correlating with decreased levels of inflammatory markers in serum .
Data Summary
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide as an anticancer agent. The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibit selective cytotoxicity against breast cancer cells, suggesting a mechanism involving disruption of cellular signaling pathways associated with growth and survival .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property positions it as a potential therapeutic agent for conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
Preliminary research suggests that this compound may offer neuroprotective benefits. In animal models of neurodegenerative diseases, it has been observed to reduce oxidative stress and improve cognitive functions, indicating its potential use in treating disorders like Alzheimer's disease .
The biological activity of this compound can be summarized in the following table:
| Activity | Description |
|---|---|
| Anticancer | Inhibits proliferation and induces apoptosis in cancer cell lines |
| Anti-inflammatory | Modulates inflammatory responses by inhibiting cytokines and COX |
| Neuroprotective | Reduces oxidative stress and enhances cognitive function in neurodegenerative models |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 8 µM, demonstrating potent anticancer activity .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on inflammation, researchers treated LPS-stimulated macrophages with varying doses of the compound. The findings showed a dose-dependent decrease in the production of TNF-alpha and IL-6, key markers of inflammation, suggesting that this compound could be further developed for therapeutic use in inflammatory diseases .
Chemical Reactions Analysis
Amide Bond Formation
The central amide bond is synthesized via peptide coupling between the carboxylic acid derivative of 2-(2-fluorophenoxy)acetic acid and the amine-containing intermediate (2-(1-benzothiophen-3-yl)-2-hydroxyethylamine).
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Reagents : HATU, EDCl, or DCC with HOBt
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Conditions : Inert atmosphere (N₂/Ar), DMF or DCM solvent, room temperature or mild heating (40–60°C)
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Yield : 70–85% (based on analogous phenoxyacetamide syntheses) .
Amide Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Rate (k, h⁻¹) | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12h | 2-(2-Fluorophenoxy)acetic acid + 2-(1-benzothiophen-3-yl)-2-hydroxyethylamine | 0.15 | |
| 2M NaOH, 80°C, 8h | Same as above | 0.20 |
Hydroxyethyl Group Modifications
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Oxidation : Using PCC or Dess-Martin periodinane converts the hydroxyethyl group to a ketone .
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Esterification : Reacts with acetyl chloride or anhydrides to form esters (e.g., acetate derivatives).
Electrophilic Aromatic Substitution (EAS)
The benzothiophene and fluorophenoxy rings participate in EAS, though reactivity varies:
Nucleophilic Substitution
Stability Studies
| Condition | Degradation Observed | Half-life (t₁/₂) | Reference |
|---|---|---|---|
| pH 1.2 (simulated gastric) | Amide hydrolysis (~15%) | 48h | |
| pH 7.4 (blood) | No degradation | >30 days | |
| UV light (300 nm) | Photooxidation of benzothiophene | 12h |
Derivatization for SAR Studies
Structural analogs highlight critical reactivity trends:
Q & A
Q. What are the key physicochemical properties of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide, and how do they influence experimental design?
- Methodological Answer : The compound's solubility in organic solvents (e.g., DMSO, ethanol) and stability under standard laboratory conditions are critical for formulation and storage. Its logP value (lipophilicity) can guide solvent selection for in vitro assays, while its electrophilic sites (e.g., acetamide group) may require inert atmospheric conditions to prevent degradation during reactions. Analytical techniques like HPLC and NMR should validate purity, especially given the presence of fluorinated and sulfur-containing moieties, which may introduce spectral complexity .
Q. What synthetic strategies are typically employed for preparing this compound?
- Methodological Answer : A multi-step synthesis is often required, starting with functionalization of the benzothiophene core, followed by coupling with the hydroxyethyl-fluorophenoxy acetamide moiety. Key steps include:
- Step 1 : Halogenation or oxidation of the benzothiophene to introduce reactive sites.
- Step 2 : Nucleophilic substitution or amidation to attach the hydroxyethyl group.
- Step 3 : Reaction with 2-(2-fluorophenoxy)acetyl chloride under basic conditions (e.g., triethylamine) to form the acetamide bond.
Optimization involves controlling temperature (0–25°C) and pH (neutral to mildly basic) to minimize side reactions. Yields can be improved using catalysts like DMAP .
Advanced Research Questions
Q. How can researchers identify and validate the molecular targets of this compound in neuropharmacological studies?
- Methodological Answer :
- In vitro assays : Radioligand binding assays (e.g., with³H-labeled ligands) for receptors like metabotropic glutamate receptors (mGluRs) or serotonin receptors, given structural similarities to known antagonists .
- Computational docking : Molecular dynamics simulations (using software like AutoDock Vina) to predict binding affinities to targets such as GPCRs or ion channels.
- Functional assays : Calcium imaging or cAMP assays to assess downstream signaling effects in neuronal cell lines .
Q. How should researchers address discrepancies in reported biological activities of structurally analogous compounds?
- Methodological Answer : Discrepancies may arise from differences in substituent electronegativity (e.g., fluorine vs. chlorine) or stereochemistry. A systematic approach includes:
- Comparative SAR studies : Synthesize analogs with controlled modifications (e.g., replacing benzothiophene with benzofuran) and test activity in standardized assays.
- Data normalization : Account for variations in assay conditions (e.g., cell type, ligand concentration) using reference compounds.
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., fluorine’s role in enhancing receptor selectivity) .
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Density-functional theory (DFT) : Calculate electron density distributions to identify reactive sites for covalent binding .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., using GROMACS) to assess binding stability.
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors, aromatic rings) to prioritize target databases like ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
